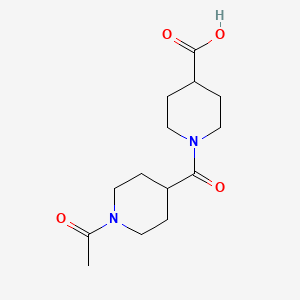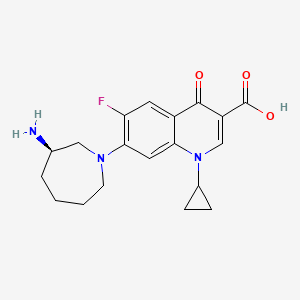
4-O-(E)-Feruloylquinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Menozzi-Smarrito et al. (2011) detailed the first chemical synthesis of potential human metabolites of 5-O-feruloylquinic acid, indicating its importance in understanding the metabolic fate of feruloylquinic acids in humans (Menozzi-Smarrito et al., 2011).
- Dokli et al. (2013) described an efficient synthesis of 3-, 4-, and 5-O-feruloylquinic acids starting from d-(−)-quinic acid, showing the versatility in synthesizing various isomers (Dokli, Navarini, & Hameršak, 2013).
- A novel synthesis method for 5-O-feruloylquinic acid, involving a Knoevenagel condensation, was optimized by Menozzi Smarrito et al. (2008), highlighting the complexity and potential of synthetic routes for this compound (Menozzi Smarrito, Munari, Robert, & Barron, 2008).
Molecular Structure Analysis
- Ferulic acid, a key component of 4-O-(E)-Feruloylquinic Acid, is extensively reviewed by Silva & Batista (2017), emphasizing its molecular structure and its occurrence in nature (Silva & Batista, 2017).
Chemical Reactions and Properties
- The reaction mechanisms involving ferulic acid and related compounds are explored by Lin et al. (2015), providing insights into the enzymatic decarboxylation processes related to these compounds (Lin et al., 2015).
Physical Properties Analysis
- Ou & Kwok (2004) discuss the physical properties of ferulic acid, including its appearance in various forms in plants and its low toxicity, which is relevant for understanding the physical properties of 4-O-(E)-Feruloylquinic Acid (Ou & Kwok, 2004).
Chemical Properties Analysis
- The chemical properties of ferulic acid, including its antioxidant activity and potential health benefits, are comprehensively reviewed by Silva & Batista (2017) (Silva & Batista, 2017).
- Zhang et al. (2009) provide insights into the catalytic properties of Fe(3)O(4) magnetic nanoparticles in the presence of phenolic compounds like ferulic acid, suggesting interactions and chemical behaviors relevant to 4-O-(E)-Feruloylquinic Acid (Zhang et al., 2009).
Scientific Research Applications
Antioxidant and Health-Promoting Properties
4-O-(E)-Feruloylquinic acid, as part of the chlorogenic acid (CGA) family, has been extensively studied for its various biological and pharmacological effects. It's a prevalent isomer among caffeoylquinic acid isomers and is naturally found in abundant quantities in green coffee extracts and tea. CGA is known for its therapeutic roles, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and as a central nervous system stimulator. It's suggested that CGA plays a vital role in lipid and glucose metabolism regulation, potentially aiding in the treatment of disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hypocholesterolemic influence may arise from altered nutrient metabolism, including amino acids, glucose, and fatty acids (Naveed et al., 2018).
Safety And Hazards
Future Directions
properties
CAS RN |
96646-16-1 |
|---|---|
Product Name |
4-O-(E)-Feruloylquinic Acid |
Molecular Formula |
C₁₇H₂₀O₉ |
Molecular Weight |
368.34 |
synonyms |
[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




